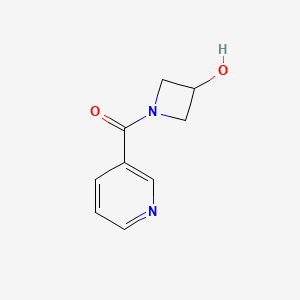![molecular formula C11H14BrNO2 B1468924 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol CAS No. 1343135-03-4](/img/structure/B1468924.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol
Descripción general
Descripción
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol, also known as 5-Bromo-2-methoxybenzylazetidin-3-ol, is an organic compound that has been used in a variety of scientific research applications due to its unique chemical properties. This compound is synthesized through a series of reactions, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Antitumor Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol and its derivatives have been explored for their antitumor properties. For instance, a study found potent antiproliferative compounds in the azetidinone class, which showed effectiveness against breast cancer cells, inhibited tubulin polymerization, and induced apoptosis (Greene et al., 2016).
Cytotoxicity and Anticancer Effects
Azetidinone derivatives, including compounds related to 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol, demonstrated cytotoxic activity and an anticancer effect in various cancer cell cultures (Veinberg et al., 2003).
Structural Analysis and Synthesis
The synthesis and structural investigation of related azetidinone compounds have been conducted to understand their potential applications better. These studies include X-ray crystallography to elucidate the compound structures (Gluziński et al., 1991).
Antimicrobial Activity
Studies have also revealed the antimicrobial potential of azetidinone derivatives, with compounds showing significant antibacterial and antifungal activities (Patel & Patel, 2011).
Enzyme Inhibition
Azetidinone derivatives have been evaluated as enzyme inhibitors, with research focusing on their potential use in various therapeutic applications. This includes studies on their interactions with enzymes and their inhibitory effects (Woulfe & Miller, 1985).
Neuroprotective Properties
Compounds similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol have been assessed for neuroprotective effects. For instance, a study on T-817MA, a related compound, demonstrated its potential in preventing neurotoxicity in mice models (Kawasaki et al., 2008).
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-15-11-3-2-9(12)4-8(11)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHJEIVVLYCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)
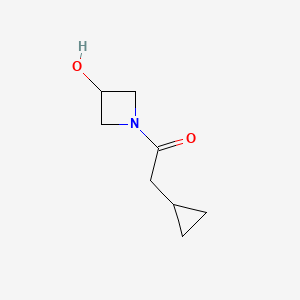
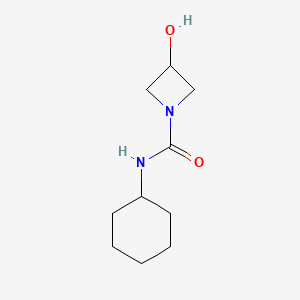

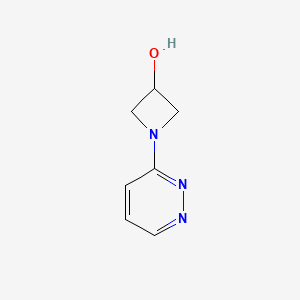

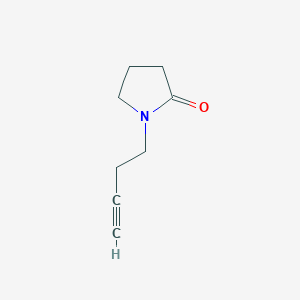

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one](/img/structure/B1468859.png)


